Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)-
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Overview
Description
Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)-: is a complex organic compound that combines the structural elements of furan, phenothiazine, and ethanone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)- typically involves multi-step organic reactions. One common method includes the following steps:
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Formation of the Furan-2-ylmethylamine Intermediate
Starting Materials: Furan-2-carboxaldehyde and methylamine.
Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride in methanol, yielding furan-2-ylmethylamine.
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Coupling with Phenothiazine
Starting Materials: Furan-2-ylmethylamine and phenothiazine.
Reaction Conditions: The coupling reaction is facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent such as dichloromethane.
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Formation of the Final Product
Starting Materials: The intermediate product from the previous step and ethanone.
Reaction Conditions: The final step involves a condensation reaction under acidic conditions to form Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)-.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents at controlled temperatures.
Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the specific reaction conditions.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Typically performed in polar solvents with or without catalysts.
Products: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)- has a wide range of applications in scientific research:
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Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
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Biology
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
- Used in biochemical assays to study enzyme interactions and inhibition.
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Medicine
- Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders due to its phenothiazine moiety.
- Studied for its pharmacokinetic and pharmacodynamic properties.
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Industry
- Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
- Applied in the formulation of specialty chemicals and dyes.
Mechanism of Action
The mechanism of action of Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)- is largely dependent on its interaction with biological targets:
Molecular Targets: The compound may interact with various enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to oxidative stress, apoptosis, and neurotransmission, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
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Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenyl)-
- Similar structure but lacks the phenothiazine moiety.
- Different pharmacological and chemical properties.
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Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(thiazol-2-yl)-
- Contains a thiazole ring instead of phenothiazine.
- Exhibits distinct biological activities and chemical reactivity.
Uniqueness
Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)- is unique due to the combination of its furan, phenothiazine, and ethanone moieties. This structural diversity imparts a wide range of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H16N2O2S |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(furan-2-ylmethylamino)-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C19H16N2O2S/c22-19(13-20-12-14-6-5-11-23-14)21-15-7-1-3-9-17(15)24-18-10-4-2-8-16(18)21/h1-11,20H,12-13H2 |
InChI Key |
DOUHTDLISGTWIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CNCC4=CC=CO4 |
Origin of Product |
United States |
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